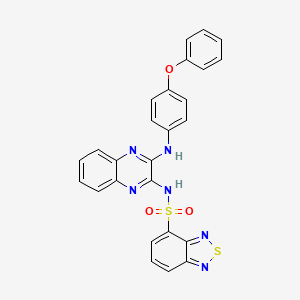![molecular formula C13H11N3S2 B12619056 Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- CAS No. 917909-04-7](/img/structure/B12619056.png)
Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is known for its versatility and ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . The reaction conditions often include the use of solvents such as xylene and reagents like pyrrolidine and calcium chloride to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Xylene, ethanol, toluene.
Catalysts: Palladium on carbon, calcium chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in the context of tuberculosis treatment, this compound inhibits cytochrome bd oxidase, disrupting the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately affecting the survival and proliferation of the bacteria .
Comparación Con Compuestos Similares
Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- can be compared with other similar compounds such as:
Thieno[3,2-d]pyrimidin-4-amine: Shares a similar core structure but differs in the position of the nitrogen atom, leading to different biological activities.
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: Exhibits antimicrobial activity and is used in the synthesis of various derivatives.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines:
The uniqueness of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to its analogs.
Propiedades
Número CAS |
917909-04-7 |
|---|---|
Fórmula molecular |
C13H11N3S2 |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
N-(2-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3S2/c1-17-11-5-3-2-4-10(11)16-12-9-6-7-18-13(9)15-8-14-12/h2-8H,1H3,(H,14,15,16) |
Clave InChI |
USHJLDJDSMQGMP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



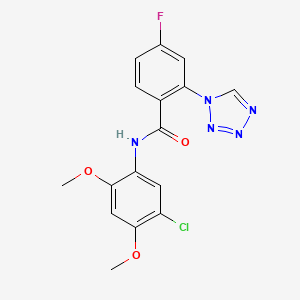
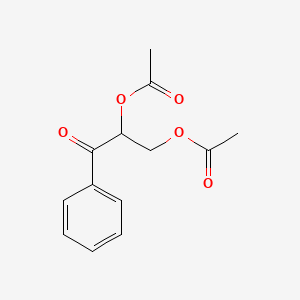

![4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid](/img/structure/B12619017.png)

![6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride](/img/structure/B12619021.png)
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-methoxyphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12619031.png)

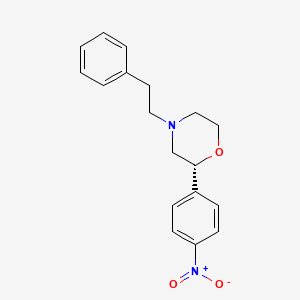
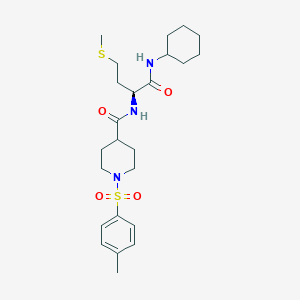
![2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619049.png)
